5-Oxa-6-azaspiro[2.4]heptane hydrochloride
Description
5-Oxa-6-azaspiro[2.4]heptane hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to a heterocyclic system containing oxygen (at position 5) and nitrogen (at position 6). Its synthesis involves the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, yielding esters that retain the spirocyclic core during subsequent reduction or hydrolysis steps .
Properties
IUPAC Name |
5-oxa-6-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-5(1)3-6-7-4-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXDMQZLWBGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNOC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055405-76-8 | |
| Record name | 5-oxa-6-azaspiro[2.4]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-6-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Oxa-6-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Hydrochlorides
† Inferred from derivatives (e.g., 1,1-difluoro variant in ). ‡ Calculated based on inferred formula.
Structural and Functional Differences
- Heteroatom Positioning: The 5-oxa-6-aza configuration distinguishes the compound from analogs like 4-azaspiro[2.4]heptane (nitrogen at position 4) and 5-azaspiro[2.4]heptane (nitrogen at position 5). Fluorinated derivatives (e.g., 6,6-difluoro-4-azaspiro) exhibit improved metabolic stability due to reduced enzymatic degradation .
Substituent Effects :
Stability and Reactivity
- The 5-oxa-6-azaspiro core remains intact during alkaline hydrolysis and lithium aluminum hydride reduction, unlike non-spirocyclic amines, which often undergo ring-opening .
- In contrast, 4-azaspiro[2.4]heptane derivatives with sulfonyl groups (C₇H₁₄ClNO₂S) show higher thermal stability (dec. at 80–81°C) .
Research and Patent Landscape
- 5-Azaspiro[2.4]heptane hydrochloride : Key intermediate in hepatitis C NS5A inhibitor synthesis, with scalable methods developed for clinical use .
Biological Activity
5-Oxa-6-azaspiro[2.4]heptane hydrochloride is a compound that has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties, which may influence its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 133.62 g/mol |
| CAS Number | 2055405-76-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these biological targets, leading to various physiological effects.
- Enzyme Interaction : It has been shown to bind to enzymes, potentially altering their catalytic activity.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study synthesized various derivatives and tested their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active derivative showed a median effective dose (ED) of 12.5 mg/kg, indicating significant anticonvulsant potential compared to established treatments like phenytoin .
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.
Study 1: Synthesis and Evaluation
A study focused on synthesizing new derivatives of spiro compounds, including this compound, evaluated their biological activities using various assays. The results indicated that certain derivatives exhibited enhanced binding affinities for specific receptors involved in CNS disorders.
Study 2: Pharmacological Profile
In a pharmacological profile assessment, the compound was tested for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggested that while some derivatives inhibited CYP enzymes, others did not significantly affect their activity, highlighting the need for careful consideration during drug development .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
